Cryptoporic acid E

Tumor promotion inhibition Two-stage carcinogenesis Okadaic acid antagonism

Cryptoporic acid E (CPA-E, CAS 120001-10-7) is a dimeric drimane sesquiterpenoid ether of isocitric acid isolated from the wood-rotting fungus Cryptoporus volvatus. This compound belongs to the cryptoporic acid family (A–G) and is characterized by a distinctive bis-drimane scaffold esterified with isocitric acid moieties (MW 849.01 Da, C45H68O15).

Molecular Formula C45H68O15
Molecular Weight 849 g/mol
CAS No. 120001-10-7
Cat. No. B045100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCryptoporic acid E
CAS120001-10-7
Synonymscryptoporic acid E
Molecular FormulaC45H68O15
Molecular Weight849 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC(=C)C2COC(C(CC(=O)O)C(=O)OCC3(CCCC4(C3CCC(=C)C4COC(C(CC(=O)O)C(=O)OC)C(=O)OC)C)C)C(=O)OC)C)CO
InChIInChI=1S/C45H68O15/c1-26-12-14-32-42(3,24-46)16-10-18-44(32,5)30(26)22-59-37(41(54)57-9)29(21-35(49)50)39(52)60-25-43(4)17-11-19-45(6)31(27(2)13-15-33(43)45)23-58-36(40(53)56-8)28(20-34(47)48)38(51)55-7/h28-33,36-37,46H,1-2,10-25H2,3-9H3,(H,47,48)(H,49,50)/t28-,29-,30-,31-,32-,33-,36+,37+,42-,43-,44+,45+/m0/s1
InChIKeyPCFMECNNYYMDRS-VTRNTCPLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cryptoporic Acid E (CAS 120001-10-7): Sourcing the Dimeric Drimane Sesquiterpenoid for Antitumor-Promotion and Antiviral Procurement


Cryptoporic acid E (CPA-E, CAS 120001-10-7) is a dimeric drimane sesquiterpenoid ether of isocitric acid isolated from the wood-rotting fungus Cryptoporus volvatus [1]. This compound belongs to the cryptoporic acid family (A–G) and is characterized by a distinctive bis-drimane scaffold esterified with isocitric acid moieties (MW 849.01 Da, C45H68O15) [2]. CPA-E functions as an inhibitor of superoxide anion radical release from macrophages and exhibits antitumor-promoting activity against okadaic acid in mouse skin [3]. Unlike several in-class analogs, CPA-E has well-documented in vivo efficacy across two rodent colon carcinogenesis models and in vitro broad-spectrum anti-influenza virus activity mediated through viral RNA polymerase inhibition [4][5].

Why Cryptoporic Acid E Cannot Be Interchanged with Cryptoporic Acid D or Other In-Class Drimane Sesquiterpenoids


Despite sharing a dimeric drimane sesquiterpenoid core and co-occurring in the same fungal source organism, cryptoporic acids D and E exhibit functionally opposite effects in the same two-stage mouse skin carcinogenesis assay: CPA-E inhibits tumor promotion of okadaic acid, whereas CPA-D slightly enhances it [1]. This divergence arises from distinct biochemical profiles—CPA-D activates protein kinase C (PKC) and stimulates other protein kinases in vitro at concentrations up to 100 µM, while CPA-E lacks this kinase-activating property entirely [1]. Furthermore, cryptoporic acid E pentamethyl ester and isocryptoporic acid isomers display different cytotoxicity spectra and potency ranges (IC50 17–27 µM for potent isomers vs 50–100 µM for CPA-E) [2], demonstrating that minor structural variations—hydroxyl vs. methoxyl substitution patterns, drimenol vs. albicanol terpenoid fragments—produce non-substitutable biological outcomes. These data establish that broad class-level claims cannot be generalized across cryptoporic acid family members, and only the specific compound CPA-E (CAS 120001-10-7) carries the validated combination of tumor-promotion inhibition, colon carcinogenesis chemoprevention, and anti-influenza RNA polymerase targeting [3].

Cryptoporic Acid E (120001-10-7): Quantitative Differentiation Evidence Against Closest Analogs


CPA-E Inhibits Tumor Promotion Whereas CPA-D Enhances It: Direct Head-to-Head Mouse Skin Carcinogenesis Data

In the same two-stage mouse skin carcinogenesis experiment using okadaic acid as the tumor promoter (initiated with 7,12-dimethylbenz[a]anthracene), cryptoporic acid E (CPA-E) at 5.9 µmol per application reduced the percentage of tumor-bearing mice from 73.3% to 20.0% and the average number of tumors per mouse from 4.2 to 0.5 at week 20 [1]. In direct contrast, cryptoporic acid D (CPA-D) slightly enhanced tumor promotion rather than inhibiting it, accompanied by in vitro activation of protein kinase C and stimulation of other protein kinase activities at concentrations up to 100 µM, whereas CPA-E showed no kinase activation [1].

Tumor promotion inhibition Two-stage carcinogenesis Okadaic acid antagonism

Dual-Rodent Colon Carcinogenesis Chemoprevention: Quantitative In Vivo Efficacy Across Two Species and Two Carcinogens

CPA-E significantly suppressed colon tumor development in both rats and mice challenged with distinct carcinogens. In female F344 rats receiving intrarectal N-methyl-N-nitrosourea (MNU), dietary CPA-E (0.2%) reduced colon tumor incidence from 75% to 31% (P<0.05) and mean tumor number per animal from 0.9±0.2 to 0.4±0.2 [1]. In female ICR mice receiving 1,2-dimethylhydrazine (DMH), dietary CPA-E (0.06%) reduced tumor incidence from 63% to 31% and mean tumor number from 2.4±0.8 to 0.4±0.2 (P<0.05) [1]. Additionally, intrarectal deoxycholic acid-induced colonic mucosal ornithine decarboxylase activity—a marker of tumor promotion—was significantly lowered in CPA-E-fed animals versus controls [1].

Colon cancer chemoprevention Ornithine decarboxylase In vivo antitumorigenesis

Broad-Spectrum Anti-Influenza Activity via Viral RNA Polymerase Inhibition: A Mechanism Distinct from Neuraminidase and M2 Inhibitors

Cryptoporic acid E (CAE) demonstrated broad-spectrum anti-influenza activity against 2009 pandemic strain A/Beijing/07/2009 (H1N1/09pdm), seasonal strain A/Beijing/CAS0001/2007 (H3N2), and mouse-adapted strains A/WSN/33 (H1N1) and A/PR8/34 (H1N1) in MDCK cells [1]. Time-course analysis located CAE's inhibitory action at the middle stages of the viral replication cycle. Mechanistically, CAE inhibited influenza virus RNA polymerase activity and blocked viral RNA replication and transcription in MDCK cells, and also directly impaired influenza virus infectivity by targeting virus particles [1]. This polymerase-targeting mechanism differs fundamentally from the neuraminidase inhibitors (oseltamivir, zanamivir, peramivir, laninamivir) and M2 ion channel blockers (amantadine, rimantadine) that constitute the three existing approved anti-influenza drug classes [1].

Anti-influenza virus RNA polymerase inhibitor Broad-spectrum antiviral

TNF-α Release Inhibition Comparable to Sarcophytol A: Anti-Inflammatory Activity Benchmarking

In a comparative synthetic study of isocitric acid derivatives, cryptoporic acid E served as a natural-product benchmark for TNF-α release inhibition. Linoleic and linolenic acid derivatives of isocitric acid showed strong TNF-α release inhibitory activity comparable to both sarcophytol A and cryptoporic acid E [1]. This positions CPA-E as a reference natural compound for anti-inflammatory activity screening among isocitric acid ester derivatives. While exact IC50 values were not separately reported for CPA-E in this study, the compound was used as one of two positive efficacy standards against which synthetic derivatives were measured [1].

TNF-α inhibition Anti-inflammatory natural product Isocitric acid derivatives

Cytotoxicity Selectivity: Weak Intrinsic Cytotoxicity of CPA-E Contrasts with Potent Isocryptoporic Acid Isomers

In a bioassay-guided fractionation of Cryptoporus volvatus, cryptoporic acid E (CA-E) and its known analogs (CA-A through CA-E pentamethyl ester) exhibited only weak cytotoxic activities with IC50 values in the range of 50–100 µM against five human cancer cell lines (HL-60, A-549, SMMC-7721, MCF-7, SW480) [1]. By contrast, isocryptoporic acid E isomer (compound 4, ICA-G), which differs by having a drimenol rather than albicanol terpenoid fragment, showed IC50 values of 17.82–26.91 µM across the same panel—comparable to the positive control cisplatin (IC50 1.68–25.22 µM) [1]. This 2- to 6-fold potency gap between cryptoporic and isocryptoporic acid scaffolds demonstrates that the albicanol-based cryptoporic acid E possesses inherently low cytotoxicity, which is a desirable attribute for chemopreventive and antiviral applications where target-cell killing is not the intended mechanism.

Cytotoxicity profiling Isocryptoporic acids Cancer cell line screening

Cryptoporic Acid E (120001-10-7): Evidence-Backed Application Scenarios for Procurement Decision-Making


In Vivo Colon Cancer Chemoprevention Studies in Rodent Models

[Continuation] Research groups planning colon carcinogenesis chemoprevention experiments should prioritize CPA-E based on its replicated efficacy across both rat (MNU-induced) and mouse (DMH-induced) models. The quantitative benchmarks—58.7% tumor incidence reduction in rats (P<0.05) and 83.3% reduction in mouse tumor multiplicity (P<0.05)—provide statistically powered effect-size estimates for sample-size calculations and study design [1]. CPA-E also suppresses the tumor-promotion biomarker ornithine decarboxylase, offering a mechanistic endpoint for pharmacodynamic readouts [1]. Procurement specifications should confirm isomeric purity given the demonstrated functional divergence between CPA-E and CPA-D (tumor inhibition vs. enhancement) [2].

Anti-Tumor-Promotion Screening Using the Okadaic Acid Mouse Skin Model

CPA-E is the gold-standard positive control for in vivo tumor-promotion inhibition assays employing okadaic acid as the promoter. Its well-characterized dose-response—5.9 µmol reducing tumor-bearing mice to 20.0% and tumors/mouse to 0.5 at week 20—provides a validated efficacy ceiling for benchmarking novel antitumor-promoting candidates [2]. Critically, CPA-D must not be used as a substitute in this application, as it enhances rather than inhibits okadaic acid-driven tumor promotion [2].

Influenza Virus RNA Polymerase Inhibitor Discovery and Mechanistic Studies

CPA-E serves as a natural-product chemical probe for influenza A virus RNA polymerase inhibition—a mechanism distinct from the neuraminidase and M2 targets of approved anti-influenza drugs [3]. Its broad-spectrum activity against pandemic H1N1/09pdm, seasonal H3N2, and laboratory-adapted H1N1 strains makes it suitable for pan-influenza A screening cascades [3]. The demonstrated blockade of viral RNA replication and transcription in MDCK cells, combined with direct virucidal activity against virus particles, suggests utility as a tool compound for dissecting influenza replication-cycle timing [3].

Cryptoporic Acid Family Reference Standard for Analytical and SAR Studies

As the most extensively characterized member of the cryptoporic acid family in terms of divergent biological activities, CPA-E (CAS 120001-10-7) is the logical reference standard for HPLC-MS identification, quantification, and structure-activity relationship studies of cryptoporic acid derivatives isolated from Cryptoporus volvatus, Cryptoporus sinensis, or related basidiomycetes [4]. Its use as a benchmark in TNF-α release inhibition studies [5] and its well-defined cytotoxicity profile (IC50 50–100 µM across five cell lines) [6] facilitate cross-study comparability when new cryptoporic or isocryptoporic acid congeners are characterized.

Quote Request

Request a Quote for Cryptoporic acid E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.